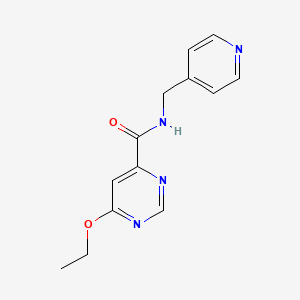

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-2-19-12-7-11(16-9-17-12)13(18)15-8-10-3-5-14-6-4-10/h3-7,9H,2,8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYMVQGOTIIRIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide typically involves the reaction of ethoxy-substituted pyrimidine derivatives with pyridin-4-ylmethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Scientific Research Applications of 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is a heterocyclic compound with a pyrimidine ring substituted with an ethoxy group and a pyridin-4-ylmethyl group, showing promise across various scientific disciplines. Its applications span chemistry, biology, medicine, and industry, making it a versatile compound for research and development.

Chemical Applications

As a building block, 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is used in synthesizing complex heterocyclic compounds. The synthesis typically involves reacting ethoxy-substituted pyrimidine derivatives with pyridin-4-ylmethylamine, often using solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Biological Applications

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that it exhibits antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus.

Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Preclinical studies also suggest its potential as an anticancer agent, evaluated against cancer cell lines, including breast and lung cancer models. The compound's mechanism of action involves interacting with molecular targets, potentially inhibiting enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells.

Anticancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| A549 (Lung) | 3.5 |

| HeLa (Cervical) | 10.0 |

Medicinal Applications

Ongoing research explores the potential of 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide as a therapeutic agent for various diseases. Its biological activity is attributed to its interaction with molecular targets like enzymes and receptors. The compound may inhibit enzymes involved in DNA replication or repair and affect signaling pathways by binding to specific receptors, potentially leading to apoptosis in cancer cells. Studies have shown that it can inhibit bacterial growth effectively and could serve as a lead compound for developing new antimicrobial agents. In vivo studies using xenograft models of breast cancer have shown significant tumor reduction in treatment groups compared to controls, highlighting its potential as a therapeutic agent.

Industrial Applications

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is used in developing new materials with specific properties, such as improved thermal stability or conductivity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield, with automated systems for reagent addition and temperature control to optimize reaction conditions and improve production efficiency.

Antimicrobial Properties

A study evaluated the compound's efficacy against multi-drug resistant strains of bacteria, showing that it inhibited bacterial growth effectively and could serve as a lead compound for developing new antimicrobial agents.

Cancer Models

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following pyrimidine carboxamides share structural similarities with the target compound but differ in substituents, which critically influence their biological activity and physicochemical properties:

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Piperidine-containing analogs (e.g., ) show increased metabolic stability due to conformational flexibility, whereas rigid thieno-pyrimidines may face faster clearance .

Biological Activity

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is part of the pyrimidine family, characterized by a pyrimidine ring substituted with an ethoxy group and a pyridinylmethyl moiety. Its chemical structure can be represented as follows:

The biological activity of 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been shown to:

- Inhibit Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication or repair, which is crucial for its anticancer properties .

- Modulate Cellular Pathways : It can affect signaling pathways by binding to specific receptors, potentially leading to apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, with activity comparable to established antibiotics .

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. It has been evaluated against various cancer cell lines, including breast and lung cancer models.

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| A549 (Lung) | 3.5 |

| HeLa (Cervical) | 10.0 |

These results indicate that 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide can selectively inhibit the growth of cancer cells while sparing normal cells .

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. The results showed that it inhibited bacterial growth effectively and could serve as a lead compound for developing new antimicrobial agents .

- Evaluation in Cancer Models : In another study, the compound was tested in vivo using xenograft models of breast cancer. The treatment group showed significant tumor reduction compared to controls, highlighting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.